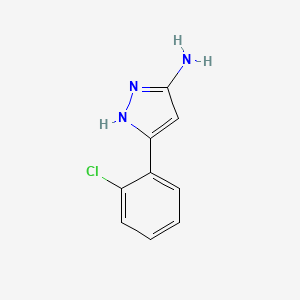

5-(2-chlorophenyl)-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Core in Contemporary Organic Synthesis and Materials Science Research

The pyrazole nucleus is a privileged scaffold in the chemical sciences due to its versatile synthetic accessibility and wide range of applications. researchgate.netresearchgate.net In organic synthesis, the amphoteric nature of the pyrazole ring allows for the straightforward introduction of various functional groups, making it a valuable building block for more complex molecules. researchgate.net This versatility has led to its incorporation into a multitude of compounds with significant biological and pharmacological activities. beilstein-journals.orgmdpi.comglobalresearchonline.net

Pyrazoles are integral to the development of pharmaceuticals, with numerous approved drugs containing this core structure. mdpi.comnih.gov Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anti-obesity drug rimonabant. researchgate.netnih.gov Beyond medicine, pyrazole derivatives are crucial in the agrochemical industry, serving as active ingredients in pesticides and herbicides. beilstein-journals.orgorientjchem.org

In the realm of materials science, the unique photophysical properties of pyrazole derivatives have garnered considerable interest. mdpi.com Their applications in this sector include use as brightening agents, semiconductors, and organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov The conjugated nature of the pyrazole ring system contributes to its utility in developing novel materials with specific electronic and optical properties. mdpi.com

| Application Area | Examples of Pyrazole Core Utility |

| Pharmaceuticals | Anti-inflammatory drugs, anticancer agents, antivirals, analgesics. mdpi.comnih.govmdpi.com |

| Agrochemicals | Herbicides, insecticides, fungicides. beilstein-journals.orgorientjchem.org |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), semiconductors, fluorescent probes. beilstein-journals.orgnih.gov |

Overview of Aminopyrazole Derivatives as Versatile Synthetic Intermediates and Scaffolds

Aminopyrazoles, which feature an amino group attached to the pyrazole ring, are particularly valuable as synthetic intermediates. beilstein-journals.orgbeilstein-journals.org The presence of the amino group provides a reactive handle for further functionalization, allowing for the construction of a diverse array of more complex heterocyclic systems. beilstein-journals.org These derivatives are often synthesized through the condensation of β-ketonitriles with hydrazines, a robust and versatile method. beilstein-journals.orgnih.gov

The strategic placement of the amino group on the pyrazole ring (at the 3, 4, or 5-position) dictates the subsequent reactivity and the types of fused heterocycles that can be formed. mdpi.com For instance, 5-aminopyrazoles are common precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activities. beilstein-journals.orgnih.gov The reaction of aminopyrazoles with various bielectrophilic reagents opens up pathways to a wide range of fused pyrazoloazines. beilstein-journals.org

The versatility of aminopyrazoles extends to their use in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules. mdpi.com This synthetic efficiency is highly desirable in medicinal chemistry for the rapid generation of compound libraries for drug discovery. mdpi.com

| Aminopyrazole Isomer | Synthetic Utility |

| 3-Aminopyrazoles | Precursors for anticancer and anti-inflammatory agents. mdpi.com |

| 4-Aminopyrazoles | Key intermediates in the synthesis of pharmaceuticals like Viagra. mdpi.com |

| 5-Aminopyrazoles | Building blocks for fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov |

Research Trajectories for 5-(2-chlorophenyl)-1H-pyrazol-3-amine and Related Aryl-Substituted Pyrazol-3-amines

Research into aryl-substituted pyrazol-3-amines, including this compound, is largely driven by their potential applications in medicinal chemistry. The introduction of an aryl group, such as the 2-chlorophenyl moiety, can significantly influence the biological activity of the parent aminopyrazole scaffold.

The primary research trajectory for these compounds involves their synthesis and subsequent evaluation as potential therapeutic agents. The synthesis of 5-aryl-3-aminopyrazoles can be achieved through various established methods, often involving the cyclization of an appropriate aryl-substituted β-ketonitrile with hydrazine (B178648). nih.gov

Once synthesized, these compounds are often screened for a range of biological activities. Given the known pharmacological profiles of pyrazole derivatives, research on aryl-substituted pyrazol-3-amines frequently focuses on their potential as:

Anticancer agents: The pyrazole scaffold is present in several kinase inhibitors, and new derivatives are continually being explored for their ability to target cancer-related pathways. tandfonline.comnih.gov

Anti-inflammatory agents: Following the success of celecoxib, the anti-inflammatory potential of novel pyrazole derivatives remains an active area of investigation. nih.gov

Antimicrobial agents: Aryl-substituted pyrazoles have shown promise as inhibitors of microbial growth, and research continues to explore their efficacy against various pathogens. acs.org

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active aryl-substituted pyrazoles suggests that its investigation would likely follow these established research pathways. The presence of the chlorophenyl group can modulate the compound's lipophilicity and electronic properties, potentially leading to unique interactions with biological targets.

| Compound | Mentioned Application/Research Area |

| This compound | General synthetic intermediate for pharmaceuticals. |

| Aryl-substituted pyrazol-3-amines | Anticancer, anti-inflammatory, antimicrobial activities. tandfonline.comnih.govacs.org |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHHJUFHNSRPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126520-01-2 | |

| Record name | 5-(2-chlorophenyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 2 Chlorophenyl 1h Pyrazol 3 Amine

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle containing a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). mdpi.com This arrangement influences the electron density around the ring, making certain positions more susceptible to attack. The presence of both an amino group (electron-donating) and a chlorophenyl group can further modulate this reactivity.

Electrophilic Substitution Reactions on the Pyrazole Nucleus

Electrophilic substitution is a characteristic reaction of aromatic systems, including pyrazole. For the pyrazole nucleus, the C-4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C-3 and C-5 positions. scribd.com This preference holds true for a variety of electrophilic substitution reactions. scribd.comnih.gov

Research on related 3-aryl-1H-pyrazol-5-amines has demonstrated that halogenation, a common electrophilic substitution, occurs selectively at the C-4 position. beilstein-archives.org Reactions with N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) in solvents like DMSO efficiently introduce bromine, iodine, and chlorine atoms, respectively, onto the C-4 carbon of the pyrazole ring. beilstein-archives.org The nature of the substituents on the aryl ring does not appear to significantly hinder this reaction. beilstein-archives.org

Table 1: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction Type | Reagents | Electrophile | Primary Position of Substitution | Resulting Product |

|---|---|---|---|---|

| Halogenation | NBS, NIS, NCS in DMSO | Br+, I+, Cl+ | C-4 | 4-Halopyrazole |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Pyrazole-4-sulfonic acid |

Functionalization at Various Ring Positions

Functionalization of the pyrazole ring in 5-(2-chlorophenyl)-1H-pyrazol-3-amine can be achieved at several positions. As established, the C-4 position is the primary site for electrophilic attack, making it a key location for introducing new functional groups. scribd.combeilstein-archives.org

The introduction of a halogen at the C-4 position is a particularly useful strategy, as it opens up pathways for further derivatization through metal-catalyzed cross-coupling reactions. mdpi.com For instance, a C-4 halogenated pyrazole can serve as a precursor for Suzuki or other coupling reactions to introduce new carbon-carbon bonds. mdpi.com

Beyond the carbon atoms, the two ring nitrogens also play a role in the molecule's reactivity. The pyridine-like N2 atom is generally the more basic and nucleophilic site, while the pyrrole-like N1 atom is more acidic. mdpi.com Alkylation and acylation can occur at these nitrogen atoms, although reactions involving the exocyclic amino group are often more prevalent, especially in the synthesis of fused heterocyclic systems.

Reactions Involving the Aminopyrazole Moiety

The 3-amino group on the pyrazole ring is a potent nucleophile and is central to the derivatization of this compound. Its reactivity is key to forming a wide array of derivatives, from simple acylated products to complex, fused heterocyclic structures of medicinal interest. beilstein-journals.org

Acylation and Alkylation Reactions of the Amino Group

The exocyclic amino group readily undergoes reactions with electrophiles such as acyl halides and alkyl halides. Acylation, for example, is a common transformation. In a study on the closely related 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile, the amino group was readily acylated by dropwise addition of 2-chloroacetyl chloride at low temperatures in THF, yielding the corresponding acetamide (B32628) derivative. nih.gov This demonstrates the high nucleophilicity of the amino group, which allows for the straightforward formation of amide linkages. Similar reactivity is expected for this compound, enabling the synthesis of a variety of amide derivatives.

Cyclization Reactions for Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Imidazo[1,2-b]pyrazoles)

A significant application of 3-aminopyrazoles is their use as binucleophilic synthons for the construction of fused heterocyclic systems. beilstein-journals.org The N2 ring nitrogen and the exocyclic 3-amino group can react with 1,3-dielectrophilic species to form a new six-membered ring, or with other reagents to form five-membered rings.

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are purine (B94841) analogs that are frequently synthesized from 3(5)-aminopyrazole precursors. mdpi.comresearchgate.net The synthesis involves a cyclocondensation reaction between the aminopyrazole and a 1,3-dielectrophile. rhhz.net A variety of reagents can serve as the three-carbon partner, including β-dicarbonyl compounds, enaminones, and chalcones (α,β-unsaturated ketones). researchgate.netscilit.com The reaction proceeds via initial attack of the exocyclic amino group on one of the electrophilic centers, followed by an intramolecular cyclization involving the pyrazole N2 atom and the second electrophilic center, ultimately leading to the fused bicyclic system after dehydration. researchgate.net

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

| 1,3-Dielectrophile Reagent | Catalyst/Conditions | Reference |

|---|---|---|

| Enaminone derivatives | Acetic acid, reflux | researchgate.net |

| Diethyl malonate | Glacial acetic acid, reflux | rhhz.net |

| 2-(chlorobenzylidene)malononitrile | Triethylamine, ethanol (B145695), reflux | rhhz.net |

Imidazo[1,2-b]pyrazoles

The imidazo[1,2-b]pyrazole scaffold can also be synthesized from 3-aminopyrazole (B16455) derivatives. nih.gov A prominent method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is an isocyanide-based multicomponent reaction. beilstein-journals.org In this one-pot synthesis, a 5-aminopyrazole, an aldehyde, and an isocyanide are combined in the presence of an acid catalyst (e.g., TFA) to chemo- and regioselectively form the imidazo[1,2-b]pyrazole core. beilstein-journals.org This approach allows for the rapid construction of diverse libraries of these fused heterocycles. beilstein-journals.org Alternative syntheses involve the condensation of aminopyrazoles with α-haloketones. tandfonline.com

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines

Recent research has uncovered novel reactivity for pyrazol-5-amines through oxidative dehydrogenative couplings, leading to the formation of heteroaryl azo compounds. nih.govacs.org These methods provide a step-economical route to azo derivatives, minimizing waste. nih.gov Two distinct catalytic systems have been developed for this transformation:

Iodine-Mediated Oxidation: In this process, pyrazol-5-amines react in the presence of iodine and an oxidant like tert-butyl hydroperoxide (TBHP). This reaction simultaneously installs a C-I bond at the 4-position of the pyrazole and forms an N=N bond through intermolecular coupling, yielding iodo-substituted azopyrrole derivatives. nih.govacs.org

Copper-Catalyzed Coupling: An alternative pathway involves a copper-catalyzed oxidative coupling process. This method directly converts pyrazol-5-amines into azopyrrole products without the concurrent iodination of the ring. nih.govacs.org

These oxidative coupling strategies highlight an advanced method for the functionalization of the amino group, transforming it into an azo linkage and creating highly functionalized heteroaromatic compounds. nih.govacs.org

Reactivity at the Chlorophenyl Substituent

The 2-chlorophenyl group attached to the pyrazole core is a key site for molecular elaboration. The chlorine atom, being a halogen, can participate in several palladium-catalyzed cross-coupling reactions. The electronic nature of the pyrazole ring and the amino group can influence the reactivity of the C-Cl bond.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. researchgate.net For this compound, this reaction would involve the coupling of the chlorophenyl group with a variety of boronic acids or their esters.

The general reaction scheme would be as follows:

Successful Suzuki-Miyaura couplings of aryl chlorides typically require a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving good yields and preventing side reactions. rsc.org For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step in the catalytic cycle.

Based on studies of similar heterocyclic compounds, a range of aryl and heteroaryl groups could potentially be introduced at the 2-position of the phenyl ring. mdpi.comrsc.org

Interactive Data Table: Predicted Suzuki-Miyaura Coupling of this compound

Note: The following data is predictive and based on typical conditions for Suzuki-Miyaura reactions of aryl chlorides. Actual results would require experimental validation.

| Boronic Acid (R-B(OH)₂) | Potential Product | Predicted Catalyst System | Predicted Base | Predicted Solvent | Potential Yield Range |

| Phenylboronic acid | 5-(Biphenyl-2-yl)-1H-pyrazol-3-amine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Moderate to Good |

| 4-Methoxyphenylboronic acid | 5-(4'-Methoxybiphenyl-2-yl)-1H-pyrazol-3-amine | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | Moderate to Good |

| Thiophene-2-boronic acid | 5-(2-(Thiophen-2-yl)phenyl)-1H-pyrazol-3-amine | Pd(PPh₃)₄ | Na₂CO₃ | DME | Moderate |

| Pyridine-3-boronic acid | 5-(2-(Pyridin-3-yl)phenyl)-1H-pyrazol-3-amine | PdCl₂(dppf) | Cs₂CO₃ | DMF | Moderate |

Sonogashira Reaction

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would enable the introduction of various alkynyl groups onto the chlorophenyl ring of this compound.

The general reaction scheme is depicted below:

The reaction is generally carried out under mild conditions, often at room temperature, in the presence of a base such as an amine, which also can serve as the solvent. wikipedia.org The choice of palladium catalyst and copper source is crucial for the reaction's success. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Interactive Data Table: Predicted Sonogashira Coupling of this compound

Note: The following data is predictive and based on typical conditions for Sonogashira reactions of aryl chlorides. Actual results would require experimental validation.

| Terminal Alkyne (R-C≡CH) | Potential Product | Predicted Catalyst System | Predicted Base | Predicted Solvent | Potential Yield Range |

| Phenylacetylene | 5-(2-(Phenylethynyl)phenyl)-1H-pyrazol-3-amine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Good |

| Trimethylsilylacetylene | 5-(2-((Trimethylsilyl)ethynyl)phenyl)-1H-pyrazol-3-amine | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | DMF | Good |

| Propargyl alcohol | 3-(2-(3-Aminopyrazol-5-yl)phenyl)prop-2-yn-1-ol | PdCl₂(dppf) / CuI | K₂CO₃ | Acetonitrile | Moderate |

| 1-Heptyne | 5-(2-(Hept-1-yn-1-yl)phenyl)-1H-pyrazol-3-amine | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | Good |

Halogen-Directed Functionalization Strategies

Beyond palladium-catalyzed cross-coupling reactions, the chlorine atom on the phenyl ring can direct other functionalization reactions. These strategies often involve the activation of the C-Cl bond or the direction of substitution to adjacent positions.

One potential avenue is directed ortho-metalation . While the chlorine atom itself is not a strong directing group, the pyrazole ring, particularly its nitrogen atoms, could potentially act as a directing group to facilitate the lithiation or metalation of the ortho-position on the chlorophenyl ring, leading to further functionalization.

Another possibility is nucleophilic aromatic substitution (SNAr) . Although aryl chlorides are generally less reactive in SNAr reactions compared to their fluoro or nitro-activated counterparts, under specific conditions with strong nucleophiles or with the aid of a catalyst, the chlorine atom could be displaced. The presence of the pyrazole ring and its substituents would influence the electronic density of the chlorophenyl ring and thus its susceptibility to nucleophilic attack.

Research on other chloropyrazole derivatives has shown that the halogen can be a versatile handle for various transformations, underscoring the potential for developing a rich chemistry based on the chlorophenyl substituent of this compound. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 5 2 Chlorophenyl 1h Pyrazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and spatial arrangement of atoms can be determined.

The proton NMR (¹H NMR) spectrum of 5-(2-chlorophenyl)-1H-pyrazol-3-amine is expected to exhibit distinct signals corresponding to the aromatic protons of the chlorophenyl ring, the pyrazole (B372694) ring proton, and the amine and imine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the 2-chlorophenyl group will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the presence of the electron-withdrawing chlorine atom and the pyrazole ring, these protons will display a complex splitting pattern (multiplets). The proton on the pyrazole ring (H-4) is anticipated to resonate as a singlet in the range of δ 5.9-6.5 ppm, a characteristic region for protons on a pyrazole ring. The amine (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically falls within a wide range. The imino (-NH) proton of the pyrazole ring will also present as a broad singlet, often at a higher chemical shift.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-4 | 5.9 - 6.5 | Singlet |

| Aromatic H | 7.0 - 8.0 | Multiplet |

| -NH₂ | Variable | Broad Singlet |

Note: The data in this table is predictive and based on the analysis of similar pyrazole derivatives.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for the carbons of the pyrazole ring and the 2-chlorophenyl substituent.

The carbons of the pyrazole ring are expected to resonate at approximately δ 155 ppm for C-3 (bearing the amine group), δ 95-100 ppm for C-4, and around δ 140-145 ppm for C-5 (attached to the chlorophenyl ring). The carbons of the 2-chlorophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom (C-2') showing a characteristic chemical shift.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | ~155 |

| Pyrazole C-4 | 95 - 100 |

| Pyrazole C-5 | 140 - 145 |

Note: The data in this table is predictive and based on the analysis of similar pyrazole derivatives.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be crucial in assigning the signals of the coupled protons within the 2-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for the protonated carbons of the pyrazole and chlorophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pyrazinyl and chlorophenyl rings and for assigning quaternary carbons. For instance, correlations between the pyrazole H-4 proton and the carbons of the chlorophenyl ring would confirm their attachment at the C-5 position.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₉H₈ClN₃), the expected exact mass can be calculated. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. The fragmentation of this compound would likely involve characteristic losses from both the pyrazole and the chlorophenyl moieties.

Plausible Mass Spectral Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M-Cl]+ | Loss of Chlorine |

| [M-NH₂]+ | Loss of Amino Group |

| [C₉H₇N₃]+ | Loss of HCl |

Note: This table presents hypothetical fragments based on general fragmentation patterns of related compounds.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure and bonding within a compound by analyzing the vibrations of its constituent atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding environment in a molecule. The FTIR spectrum of pyrazole derivatives is marked by characteristic absorption bands corresponding to the various stretching and bending vibrations of the amine group, the pyrazole ring, and the substituted phenyl ring.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound and Related Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amine & pyrazole) | 3400 - 3200 | Medium - Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C=N stretch (pyrazole ring) | 1650 - 1550 | Medium - Strong |

| C=C stretch (aromatic rings) | 1600 - 1450 | Medium - Strong |

| N-H bend (amine) | 1650 - 1580 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

| Aromatic C-H out-of-plane bend | 900 - 675 | Strong |

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations that induce a change in polarizability. For pyrazole derivatives, Raman spectra are particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the FTIR spectrum.

In the case of this compound, the symmetric stretching of the pyrazole and phenyl rings would be expected to give rise to strong Raman signals. The C-Cl bond, due to its polarizability, should also be Raman active. A study on a related compound, 5-(4-Chlorophenyl)-3H-pyrazol-3-one, utilized Raman spectroscopy in conjunction with DFT calculations to perform a complete vibrational analysis, highlighting the utility of this technique for structural characterization elsevierpure.com. The Raman spectrum for 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile has been reported, indicating that this class of compounds is amenable to Raman analysis nih.gov.

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1000 |

| C=C/C=N Symmetric Stretch | 1600 - 1500 |

| C-Cl Stretch | 800 - 600 |

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

This derivative crystallizes in the monoclinic space group P2₁/c. The structure reveals a dihedral angle of 69.48 (7)° between the pyrazole and the 2-chlorophenyl rings, indicating a significant twist between these two planar moieties researchgate.net. This non-coplanar arrangement is a common feature in such biaryl systems and is influenced by steric hindrance between the rings. The bond lengths and angles within the pyrazole and phenyl rings are generally within the expected ranges for sp²-hybridized carbon and nitrogen atoms.

Table 3: Crystallographic Data for the Derivative 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇ClN₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2005 (10) |

| b (Å) | 8.8432 (8) |

| c (Å) | 11.6970 (11) |

| β (°) | 114.666 (1) |

| Volume (ų) | 1054.4 (2) |

| Z | 4 |

Data obtained from the crystallographic study of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile researchgate.net.

The crystal packing of pyrazole derivatives is often governed by a network of non-covalent interactions, which play a crucial role in the stability of the solid-state structure.

Hydrogen Bonding Networks: The presence of both hydrogen bond donors (N-H groups of the amine and pyrazole ring) and acceptors (the sp²-hybridized nitrogen atom of the pyrazole ring) in this compound makes it highly susceptible to forming extensive hydrogen bonding networks. In the crystal structure of the related 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the molecules are linked by two distinct N-H···N hydrogen bonds. One involves the amino group and the nitrogen of the cyano group, while the other connects the amino group to a pyrazole ring nitrogen of an adjacent molecule researchgate.net. This leads to the formation of chains or more complex two- or three-dimensional networks. Similar N-H···N hydrogen bonds are observed in the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, where they link molecules into chains nih.gov.

Computational Chemistry and Theoretical Investigations of 5 2 Chlorophenyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems, such as molecules. It is instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost. For 5-(2-chlorophenyl)-1H-pyrazol-3-amine, DFT calculations are crucial for understanding its fundamental chemical nature.

Geometry Optimization and Molecular Structure Analysis

The foundational step in most computational studies is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in space, corresponding to the most stable conformation of the molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Detailed analysis of the optimized geometry provides the following structural insights:

Bond Lengths: The lengths of the carbon-carbon, carbon-nitrogen, nitrogen-nitrogen, carbon-chlorine, and carbon-hydrogen bonds can be precisely calculated. These values offer insight into the bonding characteristics (e.g., single, double, or aromatic character).

Bond Angles: The angles between adjacent bonds are determined, defining the local geometry around each atom. For instance, the angles within the five-membered pyrazole (B372694) ring and the six-membered chlorophenyl ring can be compared to ideal values to assess ring strain.

Dihedral Angles: These angles describe the rotation around bonds and are critical for understanding the molecule's conformation and steric hindrance between different parts of the molecule.

| Parameter | Predicted Value Range |

| C-N (pyrazole ring) | 1.32 - 1.39 Å |

| N-N (pyrazole ring) | 1.35 - 1.38 Å |

| C-C (phenyl ring) | 1.38 - 1.40 Å |

| C-Cl | ~1.74 Å |

| Dihedral Angle (Pyrazole-Phenyl) | 30° - 70° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species.

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, making it a nucleophile or a base. The distribution of the HOMO density indicates the likely sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. Its energy level reflects the molecule's ability to accept electrons, acting as an electrophile. The LUMO's spatial distribution highlights the regions susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a significant parameter derived from FMO analysis. It is a measure of the molecule's electronic excitability and chemical reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. DFT calculations at levels such as B3LYP/6-31G(d,p) are commonly used to compute these orbital energies and the resulting gap.

Table 2: Illustrative Frontier Molecular Orbital Data for Pyrazole Derivatives (Note: This table demonstrates the kind of data generated from FMO analysis for similar compounds, as specific values for this compound were not found.)

| Orbital | Energy (eV) | Description |

| HOMO | -5.0 to -6.5 | Electron-donating capability |

| LUMO | -1.0 to -2.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.0 to 4.5 | Chemical reactivity and stability |

Charge Density Distribution and Molecular Electrostatic Potential (MESP) Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior. DFT calculations can be used to generate a map of the Molecular Electrostatic Potential (MESP), which illustrates the charge distribution from the perspective of an approaching positive point charge.

The MESP map is a color-coded 3D visualization where different colors represent different values of the electrostatic potential on the molecule's surface.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. These areas are typically associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green regions represent areas of neutral or near-zero potential.

For this compound, the MESP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the amino group, highlighting their basicity and ability to act as hydrogen bond acceptors. The hydrogen atoms of the amine and the N-H of the pyrazole would be expected to show positive potential (blue), indicating their capacity to act as hydrogen bond donors.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques offer dynamic insights into the behavior of this compound. These methods can predict spectroscopic properties and explore the nature of its interactions with other molecules.

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental spectra.

Vibrational Frequencies (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be predicted. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental FT-IR and FT-Raman spectra. A good correlation between the theoretical and experimental frequencies confirms the accuracy of the optimized molecular structure. For other pyrazole derivatives, DFT calculations have shown good agreement with experimental vibrational data. nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. This calculation provides information about the electronic transitions between molecular orbitals, primarily the HOMO-LUMO transition. The calculated maximum absorption wavelength (λmax) can be compared with experimental measurements to understand the electronic properties of the molecule.

| Spectroscopic Property | Predicted Value/Range |

| N-H Stretch (Vibrational Freq.) | 3300 - 3500 cm⁻¹ |

| C=N Stretch (Vibrational Freq.) | 1550 - 1650 cm⁻¹ |

| C-Cl Stretch (Vibrational Freq.) | 700 - 800 cm⁻¹ |

| λmax (UV-Vis) | 250 - 350 nm |

Studies of Intermolecular Interactions (e.g., Van der Waals Forces, Hydrogen Bonding)

The pyrazole scaffold, with its combination of nitrogen atoms, is capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the other nitrogen atom). mdpi.com The amino group also provides additional sites for hydrogen bonding. Computational studies can explore these interactions in detail.

Hydrogen Bonding: The ability of this compound to form hydrogen bonds is critical to its behavior in condensed phases and its potential interactions with biological targets. Theoretical models can be used to study the geometry and energy of hydrogen-bonded dimers or complexes with solvent molecules. For instance, in the crystal structure of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the structure is stabilized by two N—H⋯N hydrogen bonds. researchgate.net

By simulating these intermolecular forces, researchers can predict how molecules of this compound might self-assemble or interact with other molecules, providing insights into its physical properties and potential applications.

Theoretical Exploration of Reaction Mechanisms and Pathways

The synthesis of 5-aminopyrazole scaffolds, such as this compound, typically involves the cyclocondensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. beilstein-journals.org Computational chemistry provides powerful tools to explore the mechanisms of such reactions, offering insights into reaction pathways, transition states, and the influence of substituents on reactivity.

Theoretical investigations into the reaction mechanisms for pyrazole formation often employ Density Functional Theory (DFT) calculations. These methods can elucidate the electronic structure and energies of reactants, intermediates, and products along a proposed reaction coordinate. For instance, DFT studies on substituted pyrazoles have been used to analyze the impact of electron-donating and electron-withdrawing groups on the electronic properties and reactivity of the pyrazole ring. mdpi.com

A common computational approach to understanding reaction dynamics is the Activation Strain Model (ASM), also known as the Distortion/Interaction model. nih.gov This model deconstructs the potential energy surface of a reaction into two key components:

Strain Energy (ΔE_strain): The energy required to deform the reactants from their ground-state geometry into the geometry they adopt at each point along the reaction coordinate.

Interaction Energy (ΔE_int): The actual interaction energy between the deformed reactants.

By analyzing how these two components change throughout the reaction, researchers can identify the factors that control the activation barrier. For example, in cycloaddition reactions, a higher activation barrier might be attributed to significant strain energy required to distort the reactants into the transition state geometry or to weak interaction energy between the reacting fragments. nih.gov This type of analysis, often visualized in activation strain diagrams, provides a detailed narrative of the chemical transformation, which can be applied to understand the cyclization process leading to this compound. The entire workflow, from geometry optimization of stationary points to the final analysis, can be automated using specialized software packages. nih.gov

In Silico Studies of Molecular Recognition (Methodological Focus)

In silico methods are integral to understanding how a molecule like this compound might interact with biological targets. These computational techniques, particularly molecular docking, are used to predict the binding mode and affinity of a ligand to a macromolecular receptor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. rjpn.org The primary goal is to simulate the ligand-receptor binding process and to identify the most stable binding conformation, often referred to as the "best docked pose."

The general methodology for molecular docking involves several key steps: rjpn.orgijpbs.com

Preparation of the Receptor: The three-dimensional (3D) crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges (e.g., Kollman united atom charges). ijpbs.comnih.gov

Preparation of the Ligand: The 2D structure of the ligand, in this case, this compound, is drawn using chemical drawing software and converted into a 3D structure. The geometry of the ligand is optimized to find its lowest energy conformation. ijpbs.com

Grid Box Generation: A grid box is defined around the active site of the receptor. The active site is the region of the protein where the ligand is expected to bind. This grid is used by the docking algorithm to calculate potential binding energies. rjpn.org

Docking Simulation: A docking algorithm systematically searches for the optimal binding poses of the ligand within the defined grid box. It explores various translational, rotational, and conformational degrees of freedom of the ligand. Software such as AutoDock is commonly used for this process. rjpn.orgijpbs.com

Visualization and Analysis: The resulting docked poses are ranked based on a scoring function. The best pose, typically the one with the lowest binding energy, is then visualized and analyzed to understand the specific molecular interactions between the ligand and the receptor. rjpn.orgnih.gov

A critical output of molecular docking simulations is the quantitative estimation of the binding affinity between the ligand and the receptor. This is typically expressed as a binding energy, usually in units of kcal/mol, or as a unitless binding score. rjpn.orgnih.gov A more negative binding energy value generally indicates a more stable and favorable ligand-receptor complex. rjpn.org

Computational programs use scoring functions to calculate these binding energies. These functions are mathematical models that approximate the thermodynamics of the binding event. They account for various energetic contributions, including:

Van der Waals interactions

Electrostatic interactions

Hydrogen bonding

Desolvation effects

Entropic effects

The calculated binding affinities allow for the comparison of different ligands and the prioritization of compounds for further experimental testing. For example, studies on pyrazole derivatives have shown a range of binding affinities against targets like Cyclooxygenase-2 (COX-2) and carbonic anhydrases (hCA I and hCA II), demonstrating the utility of these calculations in identifying potent inhibitors. rjpn.orgnih.gov

Below is an example table illustrating how binding affinity data for a series of pyrazole derivatives might be presented.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Pyrazole Derivative 1 | hCA I | -9.3 |

| Pyrazole Derivative 1 | hCA II | -8.5 |

| Pyrazole Derivative 2 | hCA I | -7.6 |

| Pyrazole Derivative 2 | hCA II | -7.9 |

| Reference Inhibitor | hCA I | -6.0 |

| Reference Inhibitor | hCA II | -6.1 |

| This table is illustrative, based on data for pyrazole-carboxamides bearing a sulfonamide moiety. nih.gov |

Beyond a simple energy score, the analysis of the best-docked pose provides a detailed "interaction fingerprint." This fingerprint elucidates the specific non-covalent interactions that stabilize the ligand within the receptor's binding site (the molecular recognition site). Visualization software is used to examine the 3D orientation of the ligand and identify key interactions with specific amino acid residues. nih.govnih.gov

Common types of interactions identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group in the pyrazole) and acceptors (like backbone carbonyls or side-chain oxygens/nitrogens of amino acids).

Pi-Interactions: These include pi-pi stacking (between aromatic rings), pi-pi T-shaped (edge-to-face aromatic interactions), and pi-alkyl interactions (between an aromatic ring and an alkyl group). rjpn.org

Hydrophobic Interactions: Occur between nonpolar groups, such as the chlorophenyl ring of the ligand and hydrophobic amino acid residues.

Pi-Sulfur Interactions: An interaction between a pi system and a sulfur-containing amino acid like Cysteine or Methionine. rjpn.org

This detailed analysis is crucial for understanding the structural basis of molecular recognition and for guiding structure-activity relationship (SAR) studies, where the chemical structure of a lead compound is systematically modified to improve its binding affinity and selectivity.

The following table provides an example of an interaction fingerprint for a docked pyrazole derivative.

| Interaction Type | Interacting Amino Acid Residues |

| Hydrogen Bond | GLU 31, ALA 142 |

| Pi-Alkyl | CYS 32, PRO 139 |

| Pi-Pi T-shaped | TYR 116 |

| Carbon-Hydrogen Bond | CYS 26, CYS 32 |

| Pi-Donor Hydrogen Bond | VAL 141 |

| Pi-Sulfur | CYS 26 |

| This table is illustrative, based on data for a pyrazolo pyrazine (B50134) derivative docked against the 3LN1 protein. rjpn.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.